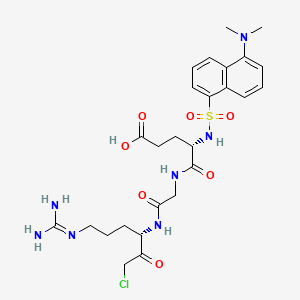

Dansyl-Glu-Gly-Arg-Chloromethylketone

描述

Dansyl-Glu-Gly-Arg-Chloromethylketone is a synthetic peptide derivative known for its role as a protease inhibitor. It is particularly effective in inhibiting serine proteases, such as urokinase, factor Xa, and tissue plasminogen activator (tPA) . This compound is often used in biochemical research to study enzyme mechanisms and to develop therapeutic agents.

准备方法

Synthetic Routes and Reaction Conditions

. The typical synthetic route includes:

Protection of amino groups: Using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

Peptide bond formation: Coupling protected amino acids using reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Dansylation: Introducing the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) to the peptide.

Chloromethyl ketone introduction: Reacting the peptide with chloromethyl ketone derivatives under controlled conditions.

Industrial Production Methods

Industrial production of dansylglutamyl-glycyl-arginine chloromethyl ketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are used for purification .

化学反应分析

Types of Reactions

Dansyl-Glu-Gly-Arg-Chloromethylketone undergoes various chemical reactions, including:

Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and reduction: The peptide backbone can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Oxidizing agents: Like hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a modified peptide with an amine group replacing the chloromethyl group .

科学研究应用

Dansyl-Glu-Gly-Arg-chloromethylketone is a fluorescent peptide derivative utilized in biochemical research, protease assays, and drug development . It is also known as 1,5-DNS-GGACK, 2HCl .

Applications

This compound has a variety of applications in scientific research, including:

- Biochemical Research It is employed as a fluorescent probe in studies of protein interactions and enzyme activity, which allows visualization and quantification of biological processes .

- Drug Development this compound's ability to selectively inhibit certain enzymes makes it a valuable tool in the development of new therapeutics, particularly for targeting specific pathways in diseases like cancer .

- Diagnostic Applications It can be used in assays to detect specific biomolecules, assisting in the diagnosis of various health conditions by providing reliable results .

- Peptide Synthesis It functions as a useful reagent in the synthesis of peptides, enabling the incorporation of specific amino acids that can enhance the properties of the resulting compounds .

- Proteomics In proteomic studies, it helps in the identification and characterization of proteins, contributing to a better understanding of cellular functions and disease mechanisms .

- Enzyme Inhibition This compound is an irreversible inhibitor of urokinase plasminogen activator (uPA), Factor Xa, and urokinase, but does not inhibit tissue plasminogen activator (tPA) . The IC50 for Factor Xa is 100 nM .

- Factor Xa Activity Studies Dansyl-Glu-Gly-Arg chloromethylketone can be used to demonstrate Factor Xa in rat plasma .

- Human Serum Albumin Binding Dansylated amino acids, including this compound, bind to human serum albumin (HSA) and can be used as specific markers for drug pockets on HSA .

- Anticoagulant Research Dansyl-Glu-Gly-Arg chloromethyl ketone active site blocked-FIXa (DEGR-FIXa) can be used in anticoagulant protein S research .

- Thrombin Generation Inhibition Dansyl-Glu-Gly-Arg-chloromethyl ketone-treated factor Xa (DEGR-Xa) is a selective inhibitor of thrombin generation .

作用机制

Dansyl-Glu-Gly-Arg-Chloromethylketone exerts its effects by irreversibly inhibiting serine proteases. The chloromethyl ketone group reacts with the active site serine residue of the protease, forming a covalent bond and rendering the enzyme inactive. This inhibition mechanism is crucial for studying protease functions and developing protease inhibitors as therapeutic agents .

相似化合物的比较

Similar Compounds

Dansylglutamyl-glycyl-arginine methyl ketone: Similar structure but with a methyl ketone group instead of a chloromethyl ketone.

Dansylglutamyl-glycyl-lysine chloromethyl ketone: Similar structure but with lysine instead of arginine.

Uniqueness

Dansyl-Glu-Gly-Arg-Chloromethylketone is unique due to its specific inhibition of serine proteases and its use as a fluorescent probe in biochemical assays. The dansyl group allows for easy detection and monitoring of enzyme interactions .

生物活性

Dansyl-Glu-Gly-Arg-Chloromethylketone (dEGR-ck) is a synthetic peptide derivative known for its significant biological activities, particularly as a protease inhibitor. This compound has been studied extensively in the context of coagulation and proteolytic enzyme inhibition, revealing its potential therapeutic applications.

- Molecular Formula : CHClNOS

- Molecular Weight : 626.12 g/mol

- CAS Number : 69024-84-6

This compound primarily functions as an irreversible inhibitor of serine/threonine proteases. It has shown effectiveness against various enzymes, including:

- Urokinase-type plasminogen activator (uPA)

- Factor Xa

- Activated porcine factor IX

The compound binds to the active site of these enzymes, thereby preventing substrate access and subsequent catalytic activity. Notably, it has been documented to enhance the affinity of coagulation factors for their substrates, which can modulate coagulation pathways in vivo .

1. Protease Inhibition

Research indicates that dEGR-ck effectively inhibits activated coagulation factors, impacting clotting mechanisms. In studies involving human factor IXa, dEGR-ck demonstrated a substantial reduction in enzymatic activity, impairing the hydrolysis of synthetic substrates significantly .

2. Therapeutic Potential

The compound's ability to inhibit key proteases suggests potential applications in:

- Thrombotic disorders : By modulating coagulation pathways, dEGR-ck could be beneficial in managing conditions characterized by excessive clot formation.

- Cancer therapy : Given its role in inhibiting proteases involved in tumor progression and metastasis, dEGR-ck may serve as a candidate for anticancer therapies .

Study 1: Inhibition of Factor IXa

In a study examining plasmin-mediated proteolysis, dEGR-ck was shown to inhibit the cleavage of human factor IXa effectively. The results indicated that the presence of dEGR-ck significantly impaired the formation of active factor IXa from its zymogen form, suggesting its utility in controlling coagulation processes .

Study 2: Impact on Urokinase Activity

Another investigation highlighted dEGR-ck's role as an irreversible inhibitor of uPA. The study found that at concentrations around 100 nM, dEGR-ck effectively blocked uPA activity, underscoring its potential in therapeutic applications targeting fibrinolysis and related disorders .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Target Enzyme |

|---|---|---|

| Inhibition of activated factor IX | Significant impairment | Factor IXa |

| Inhibition of urokinase | Irreversible at 100 nM | Urokinase |

| Modulation of thrombin activity | Enhanced affinity | Factor VIIa |

属性

IUPAC Name |

(4S)-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMSFLLWFAFZAF-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36ClN7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219080 | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69024-84-6 | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069024846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylglutamyl-glycyl-arginine chloromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。